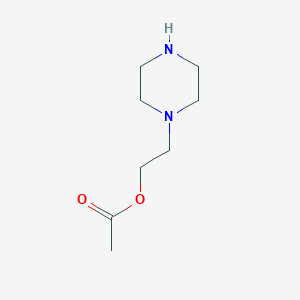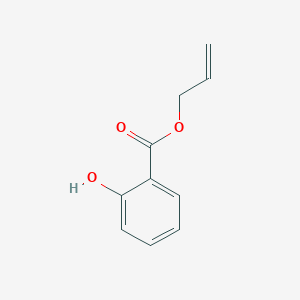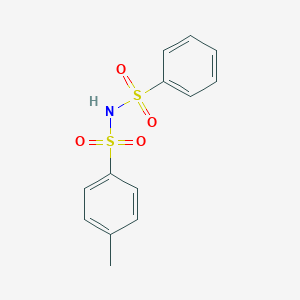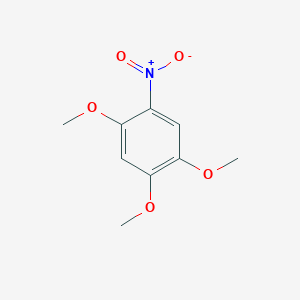
1,2,4-Trimethoxy-5-nitrobenzene
概要
説明
Synthesis Analysis
The synthesis of derivatives similar to 1,2,4-Trimethoxy-5-nitrobenzene, such as nitrocombretastatins, involves modified Wittig reactions under Boden’s conditions, utilizing potassium carbonate as a base and 18-crown-6 as a phase transfer catalyst. These compounds, synthesized for their potential anticancer properties, highlight the synthetic versatility of nitro-substituted methoxybenzenes (Gerova et al., 2016).
Molecular Structure Analysis
The molecular structure of nitrocombretastatin analogs, closely related to 1,2,4-Trimethoxy-5-nitrobenzene, has been elucidated through single-crystal X-ray diffraction analysis, showcasing the orthorhombic and monoclinic space groups of these compounds. Such detailed structural analysis aids in understanding the molecular geometry and potential interaction sites for further chemical reactions (Gerova et al., 2016).
Chemical Reactions and Properties
1,2,4-Trimethoxy-5-nitrobenzene undergoes various chemical reactions, including reduction and nitration processes, which can be manipulated to produce a wide range of products. For instance, its reduction with zinc and calcium chloride leads to the formation of complex compounds, demonstrating its reactivity and versatility in organic synthesis (Bolker & Kung, 1969).
科学的研究の応用
Catalytic Properties
1,2,4-Trimethoxy-5-nitrobenzene, a variant of methoxybenzene derivatives, has been studied for its role in catalytic reactions. For instance, its reactivity with nitric acid in the presence of sulfuric acid shows a zeroth-order kinetic form in nitric acid, indicating a unique electron-transfer mechanism during NO+-catalysis (Main, Moodie, & Schofield, 1982).
Structural Analysis and Synthesis
The structural properties of 1,2,4-Trimethoxy-5-nitrobenzene have been analyzed in various studies. These analyses include X-ray diffraction studies revealing molecular structures and the formation of hydrogen-bonded dimers in the solid state (Fun et al., 1997). Additionally, its key role as an intermediate in the synthesis of anticancer agents has been highlighted, with details on its synthesis and crystal structure (Gerova et al., 2016).
Applications in Analytical Chemistry
1,2,4-Trimethoxy-5-nitrobenzene has been evaluated for its efficiency as a fluorescence quencher of polynuclear aromatic hydrocarbons (PAHs), demonstrating selective quenching properties (Ogasawara, Wang, & McGuffin, 1995).
Reaction Mechanisms and Intermediates
The compound has been involved in studies exploring reaction mechanisms and the formation of intermediates. This includes research on the rearrangement of nitrated hydrocarbons and the formation of various nitro derivatives (Bullen, Ridd, & Sabek, 1953).
Safety And Hazards
特性
IUPAC Name |
1,2,4-trimethoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVFZZZETDRISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trimethoxy-5-nitrobenzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

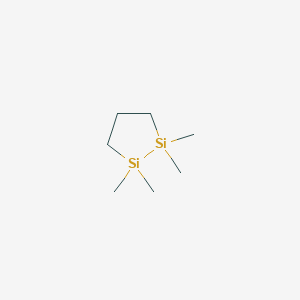

![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
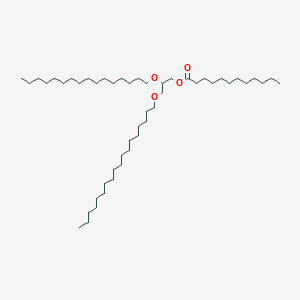
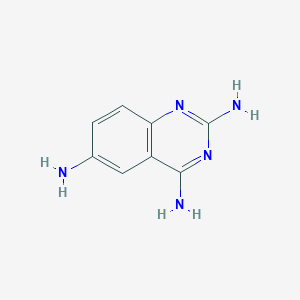

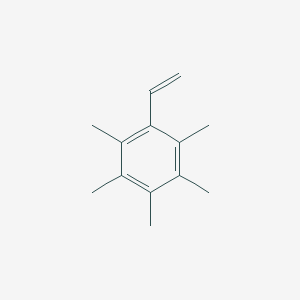
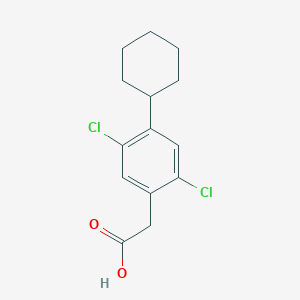
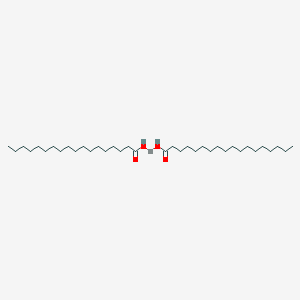
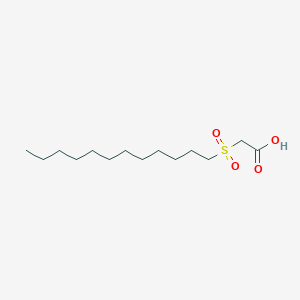
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)
